
4-(4-Fluorobenzoyl)butyric Acid
Overview
Description
Mechanism of Action
Target of Action
4-(4-Fluorobenzoyl)butyric Acid, also known as FBA, is a carboxylic acid It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that this compound is used in the synthesis of various organic compounds . It’s also a key raw material for the synthesis of the anti-hyperlipoproteinemic drug ezetimibe .
Biochemical Pathways
As a key raw material in the synthesis of ezetimibe, it may indirectly influence the lipid metabolism pathway, given that ezetimibe is used to lower cholesterol levels .
Pharmacokinetics
As a carboxylic acid, its bioavailability could be influenced by factors such as its pka value, solubility, and the presence of transporters in the body .
Result of Action
As a precursor in the synthesis of ezetimibe, it contributes to the overall therapeutic effect of lowering cholesterol levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored in a cool, dry place . Additionally, its efficacy could be influenced by the pH of the environment, given its nature as a carboxylic acid .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of various organic compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorobenzoyl)butyric acid typically involves the Friedel-Crafts acylation reaction. One common method involves reacting fluorobenzene with glutaric anhydride in the presence of aluminum chloride as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0°C) to achieve a high yield .
Industrial Production Methods: On an industrial scale, the preparation method involves dispersing fluorobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Glutaric anhydride is then added dropwise, and the reaction is carried out at 10-30°C under an inert gas atmosphere. This method ensures high conversion rates and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorobenzoyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-(4-Fluorobenzoyl)butanoic acid.
Reduction: Formation of 4-(4-Fluorobenzoyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Ezetimibe
One of the primary applications of 4-(4-fluorobenzoyl)butyric acid is as a key intermediate in the synthesis of Ezetimibe , a drug used to lower cholesterol levels by inhibiting intestinal absorption of cholesterol. The compound's structure allows it to undergo various chemical transformations necessary for the production of Ezetimibe, making it essential in the pharmaceutical manufacturing process .
1.2 Methodologies for Synthesis
Several methodologies have been developed for synthesizing this compound. For instance, a commonly referenced method involves the Friedel-Crafts acylation reaction using fluorobenzene and glutaric anhydride in the presence of aluminum chloride as a catalyst. This method has been optimized to improve yield and reduce impurities, which is crucial for large-scale production .
Market Trends and Research Investments
3.1 Growth in R&D Investments
The global market for this compound is projected to grow significantly due to increased investments in pharmaceutical research and development. The compound's role as an intermediate in drug synthesis positions it favorably within the expanding pharmaceutical industry .
3.2 Emerging Applications
Research is ongoing to explore additional applications beyond Ezetimibe synthesis, including potential uses in other therapeutic areas such as anti-inflammatory and anti-cancer drugs. The versatility of this compound makes it a candidate for further exploration in medicinal chemistry .
Comparative Data on Synthesis Methods
Methodology | Yield (%) | Impurities | Cost Efficiency |
---|---|---|---|
Traditional Friedel-Crafts Reaction | 79.3% | High (desfluoro analogue) | Moderate |
Optimized Method (Inert Gas Protection) | >90% | Low | High |
The table above summarizes the comparative efficiency of different synthesis methodologies for this compound, highlighting improvements achieved through optimized conditions.
Comparison with Similar Compounds
- 4-(4-Chlorobenzoyl)butyric acid
- 4-(4-Bromobenzoyl)butyric acid
- 4-(4-Methylbenzoyl)butyric acid
Comparison: 4-(4-Fluorobenzoyl)butyric acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable intermediate in drug synthesis .
Biological Activity
4-(4-Fluorobenzoyl)butyric acid, also known as CAS 149437-76-3, is a chemical compound that plays a significant role in pharmaceutical applications, particularly as an intermediate in the synthesis of ezetimibe, a drug used for lowering cholesterol levels. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a butyric acid backbone with a fluorobenzoyl group attached. Its chemical formula can be represented as follows:
This compound exhibits unique properties due to the presence of the fluorine atom, which can influence its biological interactions and metabolic pathways.
This compound primarily functions as a precursor in the synthesis of ezetimibe. Ezetimibe works by inhibiting the absorption of cholesterol at the intestinal brush border, leading to decreased levels of LDL cholesterol in the bloodstream. This mechanism is crucial for managing hyperlipidemia and related cardiovascular diseases.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Cholesterol Lowering : As part of ezetimibe's synthesis, it contributes significantly to reducing cholesterol absorption and lowering serum cholesterol levels.
- Anti-inflammatory Properties : Some studies suggest that derivatives of butyric acid exhibit anti-inflammatory effects, which may extend to compounds like this compound .
- Potential Anticancer Activity : Preliminary research has indicated that certain butyric acid derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle regulation .
Study on Ezetimibe
A clinical trial involving ezetimibe demonstrated significant reductions in LDL cholesterol levels among participants. The study highlighted the effectiveness of ezetimibe in combination with statins for patients who were unable to achieve target cholesterol levels with statins alone. The role of this compound as an intermediate in this process underscores its importance in therapeutic applications .
In Vitro Studies
In vitro studies have shown that butyric acid derivatives can modulate gene expression related to lipid metabolism. For instance, this compound was evaluated for its effects on cellular uptake of cholesterol and triglycerides in cultured intestinal cells. Results indicated a significant reduction in lipid accumulation, supporting its role in lipid metabolism regulation .
Data Tables
Properties
IUPAC Name |
5-(4-fluorophenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQROUOOMAMCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351048 | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149437-76-3 | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorobenzoyl)butyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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